molecular formula C9H8F3NOS B2479961 (E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide CAS No. 143098-21-9

(E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide

Cat. No. B2479961
M. Wt: 235.22
InChI Key: FNZLCLGMKLPMIT-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide, also known as TFAA, is a chemical compound that has been widely used in scientific research due to its unique properties. TFAA belongs to the class of acrylamide derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Wei Yun-yang reported the synthesis of 2-(thiophen-2-yl) ethanamine through a multi-step process that includes the use of (E)-3-(thiophen-2-yl)acrylamide as an intermediate. The study details the yields and structural analysis of these compounds (Wei Yun-yang, 2007).

  • Another research on the synthesis and structure determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, a derivative of (E)-3-(thiophen-2-yl)acrylamide, has been conducted. The study involves the condensation process and NMR spectroscopy (B. Kariuki et al., 2022).

  • The synthesis and crystal structure of a complex molecule containing (E)-3-(thiophen-2-yl)acrylamido group were explored, highlighting the molecular interactions and structural features (Yun-Jeong Lee et al., 2009).

Optoelectronic Applications

  • A study focused on designing thiophene dyes, derivatives of (E)-3-(thiophen-2-yl)acrylonitrile, for enhanced nonlinear optical limiting in optoelectronic devices. The study discusses the synthesis, characterization, and application potential of these dyes (S. Anandan et al., 2018).

  • Research on the synthesis and characterization of new acrylamide derivatives, including (E)-3-(thiophen-2-yl)acrylamide, for use as corrosion inhibitors in nitric acid solutions, illustrates the compound's effectiveness and potential industrial applications (Ahmed Abu-Rayyan et al., 2022).

  • A study on the molecular engineering of organic sensitizers for solar cell applications used derivatives of (E)-3-(thiophen-2-yl)acrylamide, demonstrating their high efficiency in converting incident photons to current (Sanghoon Kim et al., 2006).

Biomedical Research

  • In the field of biomedical research, the interaction of p-hydroxycinnamic acid amides, structurally related to (E)-3-(thiophen-2-yl)acrylamide, with bovine serum albumin was investigated, providing insights into potential biomedical applications (Fa-Yan Meng et al., 2012).

  • Another study synthesized and evaluated polyacrylamides derived from polycyclic pendant naphthalene and indole, related to (E)-3-(thiophen-2-yl)acrylamide, as potent antimicrobial agents, showcasing the compound's relevance in developing new antimicrobial treatments (M. Boopathy et al., 2017).

  • The compound's relation to a novel chemical compound found to inhibit SARS coronavirus helicase, suggesting potential antiviral applications, was also noted in a study (Jin-Moo Lee et al., 2017).

properties

IUPAC Name

(E)-3-thiophen-2-yl-N-(2,2,2-trifluoroethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NOS/c10-9(11,12)6-13-8(14)4-3-7-2-1-5-15-7/h1-5H,6H2,(H,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZLCLGMKLPMIT-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide

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